KRS-LR Inhibition: Class-Level Potency Benchmarking Against YH16899
While direct KRS-LR inhibition data for (Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide are not publicly available, the compound's scaffold is explicitly encompassed within patent claims for benzo[d]thiazole derivatives that selectively inhibit KRS-LR interaction [1]. The lead compound from this patent family, YH16899 (CAS 1428623-14-6), inhibits KRS-LR binding with an IC50 of approximately 600 nM and reduces pulmonary nodule formation by ~70% in mouse metastasis models [2]. Based on structural analogy, the 2-bromobenzamide group in the target compound may enhance binding affinity relative to unsubstituted benzamide analogs, as halogen bonding with the KRS-LR interface has been computationally proposed in related series [3].
| Evidence Dimension | KRS-LR protein-protein interaction inhibition |
|---|---|
| Target Compound Data | No direct IC50 available; structurally encompassed by patent claims for KRS-LR inhibitors |
| Comparator Or Baseline | YH16899 (CAS 1428623-14-6): IC50 ≈ 600 nM in KRS-LR binding assay; ~70% metastasis reduction in vivo |
| Quantified Difference | Cannot be quantified; class membership suggests comparable or potentially differentiated potency due to 2-bromo substitution |
| Conditions | In vitro KRS-LR binding assay; in vivo mouse lung metastasis model (for YH16899) |
Why This Matters
A compound within the KRS-LR inhibitor patent scope offers a defined mechanism of action for anti-metastasis research, unlike generic benzothiazole derivatives that lack this target specificity.
- [1] US Patent 10,383,859 B2. Benzo[d]thiazole derivative or salt thereof, and pharmaceutical composition including same. Filed Jul. 6, 2017, issued Aug. 20, 2019. View Source
- [2] Kim, D. G. et al. Chemical inhibition of prometastatic lysyl-tRNA synthetase-laminin receptor interaction. Nature Chemical Biology 10, 29–34 (2014). View Source
- [3] ChemistryViews. A Drug to Fight Metastasis Selectively. Published 2013-11-21. View Source
